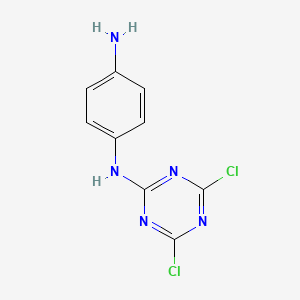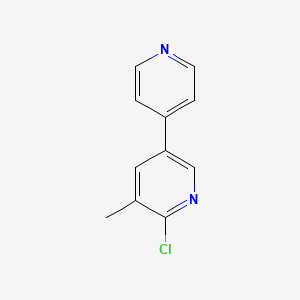
6-Chloro-5-methyl-3,4'-bipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-5-methyl-3,4’-bipyridine is a heterocyclic organic compound that belongs to the bipyridine family. This compound is characterized by the presence of two pyridine rings connected by a single bond, with a chlorine atom at the 6th position and a methyl group at the 5th position on one of the pyridine rings. Its unique structure makes it a valuable molecule in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5-methyl-3,4’-bipyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4’-bipyridine.
Methylation: The methyl group is introduced at the 5th position using methylating agents like methyl iodide (CH₃I) in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods: In an industrial setting, the production of 6-Chloro-5-methyl-3,4’-bipyridine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: 6-Chloro-5-methyl-3,4’-bipyridine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to obtain reduced forms of the compound.
Substitution: The chlorine atom in 6-Chloro-5-methyl-3,4’-bipyridine can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOCH₃) or potassium cyanide (KCN) are commonly used.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.
Substitution: NaOCH₃ in methanol, KCN in aqueous ethanol.
Major Products:
Oxidation: Oxidized bipyridine derivatives.
Reduction: Reduced bipyridine derivatives.
Substitution: Substituted bipyridine derivatives with various functional groups.
科学的研究の応用
6-Chloro-5-methyl-3,4’-bipyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic properties and electronic characteristics.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a scaffold for the development of bioactive molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Derivatives of 6-Chloro-5-methyl-3,4’-bipyridine are being studied for their ability to interact with biological targets.
Industry: It is used in the synthesis of advanced materials, including polymers and organic semiconductors, due to its unique electronic properties.
作用機序
The mechanism of action of 6-Chloro-5-methyl-3,4’-bipyridine depends on its specific application:
In Catalysis: As a ligand, it coordinates with metal centers to form complexes that can catalyze various chemical reactions. The electronic properties of the bipyridine ligand influence the reactivity and selectivity of the metal center.
In Biological Systems: The compound may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine and methyl groups can affect its binding affinity and specificity.
類似化合物との比較
6-Chloro-5-methyl-3,4’-bipyridine can be compared with other bipyridine derivatives:
4,4’-Bipyridine: Lacks the chlorine and methyl substituents, resulting in different electronic and steric properties.
6,6’-Dichloro-3,3’-bipyridine: Contains chlorine atoms at both 6th positions, leading to distinct reactivity and coordination behavior.
5,5’-Dimethyl-3,3’-bipyridine: Features methyl groups at both 5th positions, influencing its steric and electronic characteristics.
The uniqueness of 6-Chloro-5-methyl-3,4’-bipyridine lies in its specific substitution pattern, which imparts unique electronic properties and reactivity compared to other bipyridine derivatives.
特性
分子式 |
C11H9ClN2 |
|---|---|
分子量 |
204.65 g/mol |
IUPAC名 |
2-chloro-3-methyl-5-pyridin-4-ylpyridine |
InChI |
InChI=1S/C11H9ClN2/c1-8-6-10(7-14-11(8)12)9-2-4-13-5-3-9/h2-7H,1H3 |
InChIキー |
BOIISMLRNITZBB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CN=C1Cl)C2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N,N-Di([1,1'-biphenyl]-4-yl)-[2,3'-bipyridin]-5-amine](/img/structure/B13132514.png)
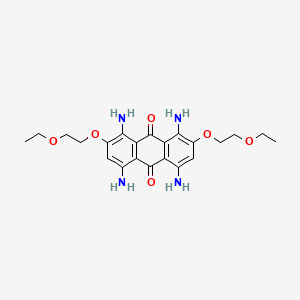
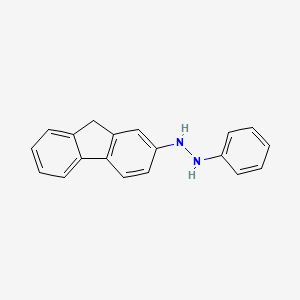
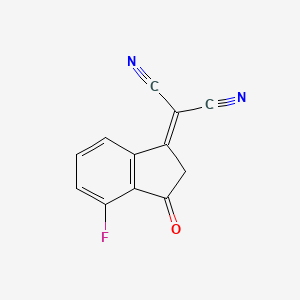
![1-(Pyrazolo[1,5-a]pyrimidin-3-yl)ethanone](/img/structure/B13132531.png)
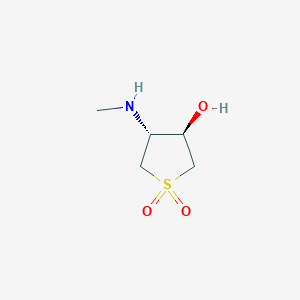
![[2-(Aminocarbonyl)-4-pyridinyl]boronic acid](/img/structure/B13132547.png)
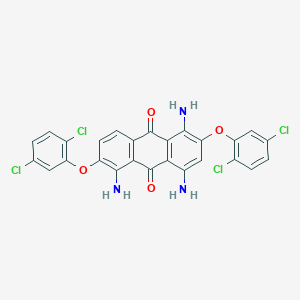
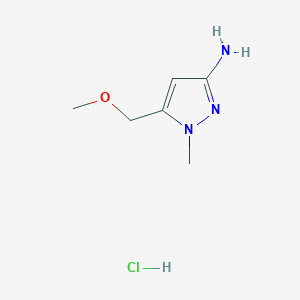
![1,1'-(4,4'-Dimethoxy-[2,2'-bipyridine]-6,6'-diyl)diethanone](/img/structure/B13132563.png)

